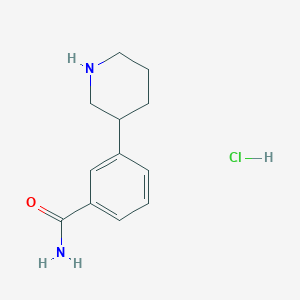

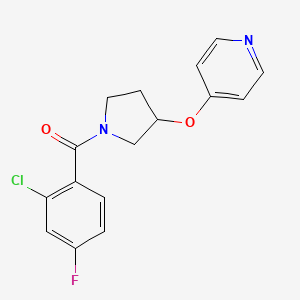

![molecular formula C15H11F3N4O2 B2650423 1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946378-91-2](/img/structure/B2650423.png)

1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

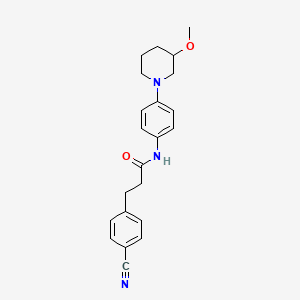

This compound belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring in this case is also substituted with an amino group and a trifluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at one position by a dimethylamino group and at another position by a trifluorophenyl group .Chemical Reactions Analysis

The chemical reactions of pyrimidines are influenced by the presence of electron-donating and electron-withdrawing groups . The trifluorophenyl group is an electron-withdrawing group, which could make the pyrimidine ring more reactive towards electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the trifluorophenyl group and the dimethylamino group could influence properties such as solubility, melting point, boiling point, and stability .Scientific Research Applications

Synthesis and Chemical Characterization

Efficient Synthesis Techniques : Fahime Rahmani et al. (2018) detailed an efficient synthesis method for pyridine-pyrimidines, including derivatives similar to the compound , using a triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica as a reusable catalyst under solvent-free conditions, emphasizing the catalyst's reusability and high yields of the products (Rahmani et al., 2018).

Characterization and Potential Uses : A study by A. Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione, closely related to the compound of interest, and evaluated them for urease inhibition activity. This research could indicate potential antimicrobial properties of these compounds (Rauf et al., 2010).

Applications in Material Science and Pharmacology

Optical and Nonlinear Optical Applications : B. Mohan et al. (2020) conducted an experimental and computational study on pyrimidine-based bis-uracil derivatives, which may share structural similarities with the target compound. They found these derivatives to be efficient candidates for optical, nonlinear optical, and drug discovery applications, highlighting their potential in material science and pharmaceuticals (Mohan et al., 2020).

Catalysis and Green Chemistry : M. Ghashang et al. (2017) described the use of nano Fe2O3@SiO2–SO3H as a catalyst for synthesizing indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives from similar starting materials, underscoring the role of innovative catalysts in promoting green chemistry practices (Ghashang et al., 2017).

Potential Pharmacological Activities

- Antimicrobial and Antifungal Activities : A. Aksinenko et al. (2016) prepared bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, which exhibit structural similarities, and evaluated their antibacterial and antifungal activities. Their findings suggest that certain derivatives show promising antimicrobial activity, pointing to potential pharmacological applications of these compounds (Aksinenko et al., 2016).

Future Directions

properties

IUPAC Name |

1,3-dimethyl-5-(2,3,4-trifluoroanilino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O2/c1-21-13-10(14(23)22(2)15(21)24)8(5-6-19-13)20-9-4-3-7(16)11(17)12(9)18/h3-6H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAYPIFNPMUJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=C(C(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)

![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)

![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)